5-乙炔基嘧啶

描述

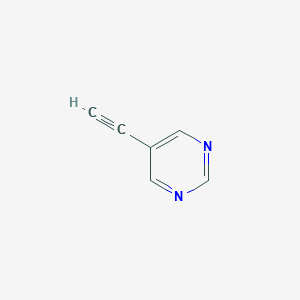

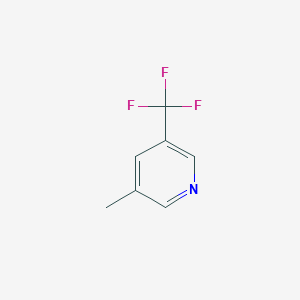

5-Ethynylpyrimidine is a useful research compound. Its molecular formula is C6H4N2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Ethynylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethynylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学性质

“5-乙炔基嘧啶”是一种化学化合物,其经验式为C6H4N2 . 它的分子量为104.11 并且熔点为80 °C . 它通常以粉末形式出售 .

在有机金属网络中的应用

“5-乙炔基嘧啶”已被用作配体来合成新型银-乙炔配合物 . 在这些配合物中,[4-C5H4N (C [ [triple bond, length as m-dash]] C)Ag4]3+单元通过银-乙炔和银亲和相互作用聚集形成线性银链 . 这些链进一步通过Ag–N (吡啶基)配位键连接形成二维网格,最后通过三氟乙酸盐或硝酸盐基团连接形成刚性三维配位网络 . 这表明有机配体的配位模式在控制基于银-乙炔配合物有机金属网络结构中的关键作用 .

发光性质

使用“5-乙炔基嘧啶”作为配体合成的有机金属网络显示出有趣的发光性质 . 这使得“5-乙炔基嘧啶”成为开发发光材料的潜在候选者

安全和危害

属性

IUPAC Name |

5-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-7-5-8-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVQKBROKWSUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363071 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153286-94-3 | |

| Record name | 5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-ethynylpyrimidine derivatives interesting for antimicrobial drug discovery?

A1: Research has shown that introducing an ethynyl group at the 5-position of 2,4-diamino-6-methylpyrimidine leads to compounds that inhibit dihydrofolate reductase (DHFR). [, ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. Since this pathway is crucial for cell growth and proliferation, inhibiting DHFR effectively disrupts these processes, making these derivatives promising candidates for developing new antimicrobial agents. [, ] Furthermore, some 5-ethynylpyrimidine nucleosides exhibit promising anti-leukemic activity. [, ]

Q2: How does the structure of 5-ethynylpyrimidine influence its ability to form supramolecular structures?

A2: 5-Ethynylpyrimidine can engage in C-H···N hydrogen bonding interactions. [] Studies have shown that these interactions lead to the formation of distinct supramolecular architectures. For instance, 5-ethynylpyrimidine molecules self-assemble into predictable two-dimensional networks through a combination of straight and zigzag chain patterns formed by these hydrogen bonds. []

Q3: Can you provide an example of how 5-ethynylpyrimidine has been incorporated into larger molecules for specific applications?

A3: Researchers have successfully synthesized 5-o-carboranyluracil nucleosides using 5-ethynylpyrimidine as a key building block. [] These nucleosides are of significant interest for both their potential antiviral activity and their potential use in boron neutron capture therapy, a type of cancer treatment. [] This demonstrates the versatility of 5-ethynylpyrimidine as a synthetic precursor for developing compounds with potential therapeutic applications.

Q4: How does the presence of a nitrogen heterocycle in 5-ethynylpyrimidine affect its coordination chemistry?

A4: The nitrogen atoms in 5-ethynylpyrimidine can coordinate with metal centers. [, ] This property has enabled the synthesis of silver-ethynide complexes incorporating 5-ethynylpyrimidine as a ligand. [] Notably, these complexes have demonstrated the ability to self-assemble into two and three-dimensional organometallic networks, highlighting the potential of 5-ethynylpyrimidine in crystal engineering and materials science. []

Q5: What synthetic strategies are commonly employed for the preparation of 5-ethynylpyrimidine derivatives?

A5: Palladium-catalyzed Sonogashira cross-coupling reactions have proven effective in synthesizing 5-ethynylpyrimidine derivatives. [, ] This method involves coupling a 5-iodopyrimidine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. [, ] This approach offers versatility and efficiency in introducing various substituents onto the ethynyl group, enabling the exploration of structure-activity relationships. [, ]

Q6: Are there any studies exploring the incorporation of 5-ethynylpyrimidine derivatives into DNA?

A6: Yes, research has investigated the polymerase-catalyzed incorporation of 5-ethynylpyrimidine derivatives, specifically those containing (β-chlorovinyl)sulfone or (β-keto)sulfone groups at the C5 position, into DNA. [] These studies have shown that the 5'-triphosphates of these derivatives can be successfully incorporated into double-stranded DNA using both open and one-nucleotide gap substrates. [] This incorporation is facilitated by human and Escherichia coli DNA polymerases, highlighting the potential of these derivatives as tools for studying DNA replication and for developing novel DNA-targeting therapeutics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

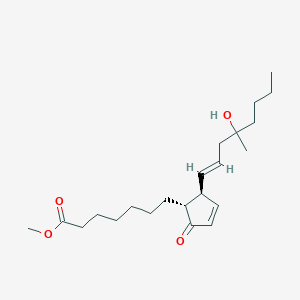

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)